molecular formula C32H44N2O6 B14707300 1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B14707300
M. Wt: 552.7 g/mol
InChI Key: MBORMZYFFQKAPD-XNBKECEUSA-N
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Description

1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[125315,901,1402,1106,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique hexacyclic structure This compound is characterized by multiple hydroxyl groups, ether linkages, and a pyrrole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including cyclization, hydroxylation, and esterification reactions. A possible synthetic route could start with the formation of the hexacyclic core through a series of cyclization reactions. Subsequent hydroxylation steps would introduce the hydroxyl groups at specific positions. Finally, esterification with 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid would yield the target compound.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.

Biology

Medicine

Possible use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Applications in materials science for developing new polymers or as a catalyst in organic reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl and ester groups suggests potential for hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl acetate
  • **1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl benzoate

Uniqueness

The presence of the 2,4,5-trimethyl-1H-pyrrole-3-carboxylate moiety distinguishes this compound from its analogs, potentially offering unique biological activities and chemical properties.

Properties

Molecular Formula

C32H44N2O6

Molecular Weight

552.7 g/mol

IUPAC Name

1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C32H44N2O6/c1-18-19(2)33-20(3)26(18)27(36)39-21(4)23-9-10-31-24-8-7-22-15-30(37)12-11-28(22,5)32(24,40-30)25(35)16-29(23,31)17-34(6)13-14-38-31/h8-9,21-22,25,33,35,37H,7,10-17H2,1-6H3/t21?,22-,25?,28+,29?,30+,31+,32?/m1/s1

InChI Key

MBORMZYFFQKAPD-XNBKECEUSA-N

Isomeric SMILES

CC1=C(NC(=C1C(=O)OC(C)C2=CC[C@@]34C2(CC(C56C3=CC[C@H]7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C)C

Canonical SMILES

CC1=C(NC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C)C

Origin of Product

United States

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